1-Cyclopropylindol-7-amine;hydrochloride
Description
1-Cyclopropylindol-7-amine hydrochloride is a synthetic organic compound characterized by an indole core substituted with a cyclopropyl group at the 1-position and an amine group at the 7-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) targets, antimicrobial agents, or enzyme inhibitors. The cyclopropyl moiety introduces steric and electronic effects that may modulate binding affinity and metabolic stability .
Properties
IUPAC Name |
1-cyclopropylindol-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-10-3-1-2-8-6-7-13(11(8)10)9-4-5-9;/h1-3,6-7,9H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUZPDSVTQLSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C(=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropylamine and Indole Derivatives
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts universally improve aqueous solubility compared to free bases. For example, memantine HCl’s solubility (>200 mg/mL) is critical for oral administration , while 1-cyclopropylindol-7-amine HCl’s solubility is inferred to be moderate based on its indole hydrophobicity .
- Bioactivity : Indole derivatives (e.g., 1-cyclopropylindol-7-amine HCl) often exhibit CNS activity due to structural mimicry of serotonin. In contrast, adamantane-based memantine HCl targets glutamate receptors . Benzydamine HCl’s dual NSAID and local anesthetic action highlights functional versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
